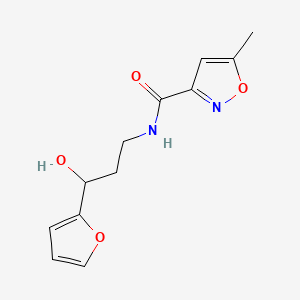
(4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Characterization
One of the primary applications of compounds similar to "(4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone" involves their synthesis and structural characterization. For instance, studies on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involve multi-step substitution reactions, spectroscopy (FTIR, 1H and 13C NMR), mass spectrometry, and crystallographic analyses (P. Huang et al., 2021). These methodologies are crucial for confirming the molecular structures of complex compounds and understanding their physicochemical properties through density functional theory (DFT) studies.
Crystal Structure Analysis
Crystal and molecular structure analysis is another significant application area, as seen in the synthesis and characterization of compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone. Such studies involve X-ray diffraction (XRD) to determine crystal packing and intermolecular interactions, providing insights into the structural basis for the chemical reactivity and potential biological activity of these compounds (B. Lakshminarayana et al., 2009).
Antimicrobial and Biological Activities
Research on heterocyclic compounds often explores their antimicrobial and biological activities. For example, the synthesis and evaluation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones for antimicrobial activity highlight the potential of such compounds in developing new therapeutic agents. These compounds have been tested against various bacterial and fungal strains, showing significant activity and indicating a promising route for drug discovery (Satyender Kumar et al., 2012).
Neuroprotective Potential
Another research area involves evaluating the neuroprotective potential of compounds through in vitro and in vivo studies, such as the study on mGlu1 and mGlu5 antagonists. These compounds have shown efficacy in models of various diseases, indicating their potential for treating conditions like Parkinson's disease (Kinga Szydlowska et al., 2007).
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural element in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this one can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The method of synthesis of similar compounds has been found to greatly improve production safety, and is easy for industrialized popularization .
properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-16(2)26-19-12-10-17(11-13-19)21(23)22-14-6-7-18(22)15-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOGSVYJCGKYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


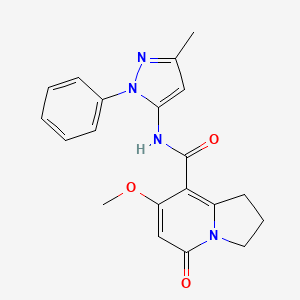
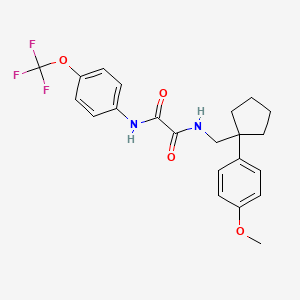
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)


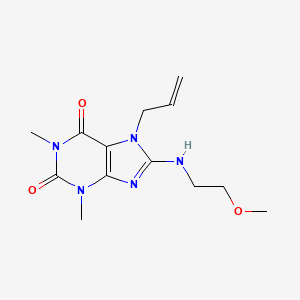

![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
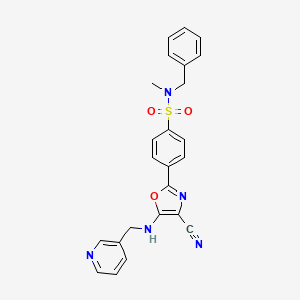
![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)
